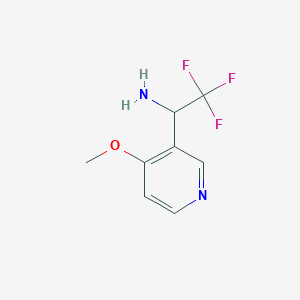![molecular formula C20H14N2 B14176984 1-[(Pyren-1-YL)methyl]-1H-imidazole CAS No. 866959-52-6](/img/structure/B14176984.png)
1-[(Pyren-1-YL)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pyren-1-YL)methyl]-1H-imidazole is a compound that combines the structural features of pyrene and imidazole. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyren-1-YL)methyl]-1H-imidazole typically involves the reaction of pyrene derivatives with imidazole. One common method is the alkylation of imidazole with a pyrene-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pyren-1-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the pyrene and imidazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[(Pyren-1-YL)methyl]-1H-imidazole involves its interaction with various molecular targets. The pyrene moiety can intercalate between nucleic acid bases, disrupting the structure of DNA and RNA. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The imidazole ring can also coordinate with metal ions, affecting enzymatic activities and other biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(Pyren-1-yl)-1H-imidazole: Similar structure but lacks the methyl group on the imidazole ring.
1-(Pyren-1-yl)-2-methyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
1-(Pyren-1-yl)-1H-benzo[d]imidazole: Contains a fused benzene ring with the imidazole.
Uniqueness: 1-[(Pyren-1-YL)methyl]-1H-imidazole is unique due to the presence of both the pyrene and imidazole moieties, which confer distinct photophysical and chemical properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
866959-52-6 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1-(pyren-1-ylmethyl)imidazole |
InChI |
InChI=1S/C20H14N2/c1-2-14-4-5-16-6-7-17(12-22-11-10-21-13-22)18-9-8-15(3-1)19(14)20(16)18/h1-11,13H,12H2 |
Clé InChI |
JOMOBSFEGMBRGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


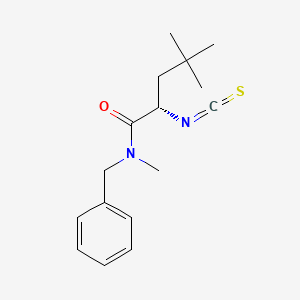
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
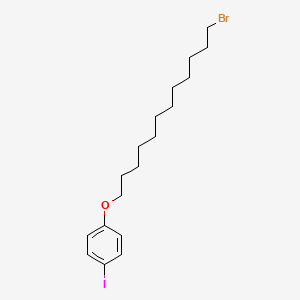
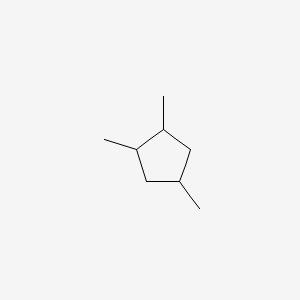
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
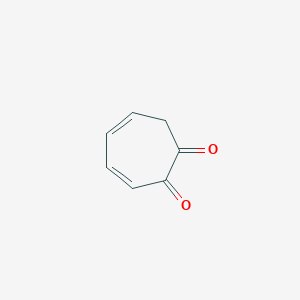
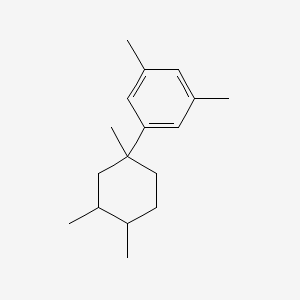
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
